molecular formula C7H5BrClF B1271535 5-Bromo-4-chloro-2-fluorotoluene CAS No. 201849-18-5

5-Bromo-4-chloro-2-fluorotoluene

Cat. No. B1271535
M. Wt: 223.47 g/mol
InChI Key: DNHPIRQSZOBOQL-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluorotoluene is a halogenated aromatic compound that has been the subject of various studies due to its potential as an intermediate in organic synthesis. The compound contains bromine, chlorine, and fluorine substituents on a toluene ring, which can influence its reactivity and physical properties. The presence of these halogens makes it a versatile compound for further chemical transformations and applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of halogenated toluenes, such as 4-bromo-2-chlorotoluene, has been achieved through a series of reactions starting from nitrotoluene derivatives. The process involves reduction, diazotization, and a Sandmeyer reaction, with an overall yield of 68% . This method could potentially be adapted for the synthesis of 5-bromo-4-chloro-2-fluorotoluene by altering the starting materials and reaction conditions to accommodate the different substitution pattern.

Molecular Structure Analysis

The molecular structure of halogenated compounds is crucial in determining their reactivity and physical properties. For instance, the study of 4-halo-1,2,3,5-dithiadiazolyl radicals, which are structurally different but also halogenated aromatic compounds, revealed the importance of X-ray diffraction in understanding the crystalline structure and intramolecular interactions . Similar techniques could be applied to 5-bromo-4-chloro-2-fluorotoluene to gain insights into its molecular conformation and potential reactivity.

Chemical Reactions Analysis

Halogenated toluenes undergo various chemical reactions, including halogen dance reactions, which can be used to synthesize complex molecules with multiple substituents . The chemoselective functionalization of halopyridines, as seen in the amination of 5-bromo-2-chloro-3-fluoropyridine, demonstrates the potential for selective substitution reactions that could be relevant for modifying 5-bromo-4-chloro-2-fluorotoluene . Additionally, the transformation of bromine-containing compounds under ultraviolet irradiation without side reactions indicates the possibility of clean transformations for such halogenated molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated toluenes are influenced by their molecular structure. Vibrational spectroscopic studies using FTIR and FT-Raman, supported by density functional theory calculations, provide detailed information on the vibrational modes and electronic structure of these compounds . Electronic absorption spectra studies in the near-ultraviolet region can reveal information about the electronic transitions and energy levels of halogenated toluenes, which is valuable for understanding their photophysical properties .

Scientific Research Applications

5-Bromo-4-chloro-2-fluorotoluene is a chemical compound with the molecular formula C7H5BrClF and a molecular weight of 223.47 . It is typically used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.

Another similar compound, 2-Bromo-5-fluorotoluene, has been used to produce 2-Bromo-5-fluoro-benzoic acid . The reaction occurs with potassium permanganate (KMnO4) as the reagent, water as the solvent, and heating as the condition .

  • Pharmaceuticals and Agrochemicals Similar compounds like 4-Bromo-2-fluorotoluene are used in the production of pharmaceuticals and agrochemicals . They can serve as building blocks for the creation of novel drug candidates and contribute to the production of effective herbicides, fungicides, and insecticides .

  • Organic Intermediates These compounds are also used as organic intermediates . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. It’s often not the final product but is used in further reactions to create the desired compound.

  • Liquid Crystals Compounds like 4-Bromo-2-fluorotoluene are used in the development of liquid crystals . Liquid crystals are used in electronic displays such as LCD screens .

  • Synthesis of Key Intermediates A recent study mentioned the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . The process involved six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

Safety And Hazards

Safety data sheets indicate that one should avoid breathing in the mist, gas, or vapours of 5-Bromo-4-chloro-2-fluorotoluene. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHPIRQSZOBOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378327
Record name 5-Bromo-4-chloro-2-fluorotoluene
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Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-fluorotoluene

CAS RN

201849-18-5
Record name 1-Bromo-2-chloro-4-fluoro-5-methylbenzene
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Record name 5-Bromo-4-chloro-2-fluorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-bromo-2-chloro-4-fluoro-5-methyl
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Synthesis routes and methods

Procedure details

Cupric chloride (6 g) and butyl nitrite (4.8 g) were added to acetonitrile (16 ml), and the mixture was stirred at 60° C. for 10 minutes. A solution of 2-bromo-5-fluoro-4-methylaniline (7.6 g) in acetonitrile (30 ml) was added dropwise to the mixture at the same temperature, and the resultant mixture was then stirred at the same temperature for 30 minutes. After the reaction mixture was allowed to cool, 2N hydrochloric acid was added to acidify the reaction mixture, and it was extracted with diethyl ether. After an organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off. The residue was subjected to column chromatography on silica gel to conduct elution with n-hexane, thereby obtaining the title compound (5.6 g) as a pale yellow oil.
[Compound]
Name
Cupric chloride
Quantity
6 g
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reactant
Reaction Step One
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4.8 g
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16 mL
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7.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
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Reaction Step Three
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